molecular formula C12H4Cl6 B1202036 3,3',4,4',5,5'-Hexachlorobiphenyl CAS No. 32774-16-6

3,3',4,4',5,5'-Hexachlorobiphenyl

Cat. No. B1202036
CAS RN: 32774-16-6
M. Wt: 360.9 g/mol
InChI Key: ZHLICBPIXDOFFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PCBs like 3,3',4,4',5,5'-Hexachlorobiphenyl involves complex processes, often including cyclization reactions and palladium-promoted cross-coupling reactions. For instance, similar compounds have been synthesized through processes that utilize Negishi cross-coupling, demonstrating the chemical pathways that can be applied to synthesize hexachlorobiphenyls and their derivatives (Speck, Schaarschmidt, & Lang, 2012).

Molecular Structure Analysis

The molecular structure of 3,3',4,4',5,5'-Hexachlorobiphenyl is characterized by the presence of chlorinated biphenyl rings. Crystal structure analyses of related compounds show significant insights into the spatial configuration, including π-π stacking interactions and dihedral angles, which are crucial for understanding the chemical behavior and environmental persistence of such molecules. For example, analyses of dichlorodimethoxybiphenyls offer insights into intermolecular interactions and conformational preferences (Dhakal, Parkin, & Lehmler, 2019).

Chemical Reactions and Properties

PCBs undergo various chemical reactions, including oxidative degradation, which is critical for their environmental fate. The oxidation processes, such as those involving arene oxides, are essential for understanding the metabolic pathways and potential degradation strategies for these persistent organic pollutants. Studies on related chlorobiphenyls provide insights into the oxidative degradation mechanisms that could be applicable to 3,3',4,4',5,5'-Hexachlorobiphenyl (Reich & Reich, 1990).

Scientific Research Applications

  • Separation and Quantification Techniques : Techniques have been developed for the separation and quantification of 3,3',4,4',5,5'-Hexachlorobiphenyl using methods like Florisil column chromatography and gas-liquid chromatography (Kamops et al., 1979).

  • Solubility in Supercritical Fluids : Research has been conducted on the solubility of 3,3',4,4',5,5'-Hexachlorobiphenyl in supercritical fluids such as carbon dioxide, which is significant for environmental remediation and chemical processing (Anitescu & Tavlarides, 1999).

  • Detection in Environmental Samples : Methods have been developed for the detection of 3,3',4,4',5,5'-Hexachlorobiphenyl in environmental samples at very low levels, which is crucial for monitoring environmental pollution and assessing ecological risks (Tanabe et al., 1987).

  • Effects on Hepatic Microsomal Enzyme Activity : Studies have been conducted to understand the effects of 3,3',4,4',5,5'-Hexachlorobiphenyl on hepatic microsomal enzyme activity, which is important for understanding its toxicological impact (Stonard & Greig, 1976).

  • Toxicological Studies : Research has been done to understand the toxic effects of 3,3',4,4',5,5'-Hexachlorobiphenyl, especially in comparison with other polychlorinated biphenyls (PCBs), which is vital for assessing health risks and establishing safety guidelines (Zhao et al., 1997).

Safety And Hazards

PCBs, including 3,3’,4,4’,5,5’-Hexachlorobiphenyl, were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . Specific safety and hazard information for this compound might be found in safety data sheets or other specialized resources.

Future Directions

Future research directions could include further investigation into the degradation of 3,3’,4,4’,5,5’-Hexachlorobiphenyl , as well as its potential effects on non-alcoholic fatty liver disease .

properties

IUPAC Name

1,2,3-trichloro-5-(3,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLICBPIXDOFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2038314
Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [MSDSonline]
Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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Vapor Pressure

0.00000058 [mmHg]
Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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Product Name

3,3',4,4',5,5'-Hexachlorobiphenyl

CAS RN

32774-16-6
Record name 3,3′,4,4′,5,5′-Hexachlorobiphenyl
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Record name 3,4,5,3',4',5'-Hexachlorobiphenyl
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Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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Record name 3,4,5,3',4',5'-Hexachlorobiphenyl
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Record name 3,3',4,4',5,5'-HEXACHLOROBIPHENYL
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Record name 3,3',4,4',5,5'-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,200
Citations
M Yamamoto, A Narita, M Kagohata… - Journal of …, 2005 - Wiley Online Library
On days 7–21 of gestation, Sprague‐Dawley rats were orally administered 3 or 30 μg/kg/d of 3,3′,4,4′,5‐pentachlorobiphenyl (PCB126) or 3,3′,4,4′,5,5′‐hexachlorobiphenyl (…
Number of citations: 48 onlinelibrary.wiley.com
KA Patnode, LR Curtis - Toxicology and Applied Pharmacology, 1994 - Elsevier
Female mink (Mustela vison) are highly sensitive to organochlorine (OC)-induced reproductive impairment. However, mechanisms of this reproductive toxicity are unknown. We have …
Number of citations: 73 www.sciencedirect.com
AP Van Birgelen, KM Fase, J van der Kolk… - Environmental …, 1996 - ehp.niehs.nih.gov
We studied the effect of polychlorinated biphenyls (PCBs) on hepatic porphyrin accumulation in female Sprague-Dawley rats by feeding them diets containing 2,3,7,8-tetrachlorodibenzo…
Number of citations: 76 ehp.niehs.nih.gov
W Xiao, J Zhang, J Liang, H Zhu… - Environmental …, 2011 - Wiley Online Library
In this study, we investigated the time‐course changes of hormone levels and sperm numbers in male Sprague–Dawley (SD) rats after neonatal exposure to 3,3′,4,4′,5,5′‐…
Number of citations: 12 onlinelibrary.wiley.com
RM Donohoe, JL Wang‐Buhler… - … and Chemistry: An …, 1999 - Wiley Online Library
Estrogen‐regulated synthesis of vitellogenin (Vg), a yolk‐protein equired for reproduction, was monitored to explore the potential antiestrogenic effects of the coplanar polychlorinated …
Number of citations: 11 setac.onlinelibrary.wiley.com
R Bannister, S Safe - Toxicology, 1987 - Elsevier
Abstract Treatment of C57BL/2J mice with 2, 2′, 4, 4′, 5, 5′-hexachlorobiphenyl (HCBP, 500 μmol/kg) elevated hepatic cytosolic Ah receptor levels 82–107% for up to 14 days. …
Number of citations: 96 www.sciencedirect.com
N Kannan, S Tan Abe, T Wakimoto… - Journal of the …, 1987 - academic.oup.com
Three congeners of coplanar PCBs (non-0-0 -chlorine-substituted polychlorinated biphenyls) were determined in representative commercial PCB preparations. The 3,3,4,4 -…
Number of citations: 175 academic.oup.com
LR Kamops, WJ Trotter, SJ Young, AC Smith… - Bull. Environ. Contam …, 1979 - hero.epa.gov
Florisil column chromatography and gas/liquid chromatography with mass spectrometry were used for separation and analysis of polychlorinated biphenyls in various Aroclor solutions. …
Number of citations: 33 hero.epa.gov
TA Marks, GL Kimmel, RE Staples - Toxicology and Applied Pharmacology, 1981 - Elsevier
Pregnant outbred albino (CD-1) mice were given 3,3′,4,4′,5,5′-hexachlorobiphenyl (HCB) by gavage in cottonseed oil on Days 6–15 of gestation at dosages of 0.1, 1, 2, 4, 8, and …
Number of citations: 85 www.sciencedirect.com
EPFNH Vrolijk, TTCLR Curtis - Journal of Toxicology and …, 1998 - Taylor & Francis
Di- ortho polychlorinated biphenyls (PCBs) are prominent environmental contaminants and their biological activity in fish may be more significant than previously thought. Four weeks …
Number of citations: 13 www.tandfonline.com

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